molecular formula C15H22N2O3 B2927635 N-(Oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)but-2-ynamide CAS No. 2411272-22-3

N-(Oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)but-2-ynamide

Cat. No. B2927635
CAS RN: 2411272-22-3
M. Wt: 278.352
InChI Key: HTYGGMLZMATWIY-UHFFFAOYSA-N
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Description

N-(Oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)but-2-ynamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as OPB-9195 and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of OPB-9195 involves the inhibition of various enzymes that are involved in cell proliferation and survival. OPB-9195 has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects. Studies have shown that OPB-9195 can induce apoptosis in cancer cells, inhibit cell proliferation, and decrease the production of reactive oxygen species. OPB-9195 has also been shown to have anti-inflammatory effects and can decrease the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using OPB-9195 in lab experiments include its high potency and selectivity for DHODH inhibition. However, one of the limitations of using OPB-9195 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of OPB-9195 has not been extensively studied, which could limit its potential use in clinical settings.

Future Directions

There are several future directions for the study of OPB-9195. One potential direction is the development of more potent and selective inhibitors of DHODH. Another direction is the investigation of the potential use of OPB-9195 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the toxicity and safety of OPB-9195 in vivo.

Synthesis Methods

The synthesis of OPB-9195 involves the reaction between 2-oxo-2-pyrrolidin-1-ylethylamine and 2-butyn-1-ol in the presence of a catalyst. The resulting intermediate is then reacted with oxirane to yield the final product. The synthesis method of OPB-9195 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

OPB-9195 has been used in various scientific research studies due to its potential applications in the field of medicine. One of the most significant applications of OPB-9195 is its use as a potential treatment for cancer. Studies have shown that OPB-9195 can inhibit the growth of cancer cells and induce apoptosis. OPB-9195 has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-6-14(18)17(11-13-7-5-10-20-13)12-15(19)16-8-3-4-9-16/h13H,3-5,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYGGMLZMATWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1CCCO1)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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